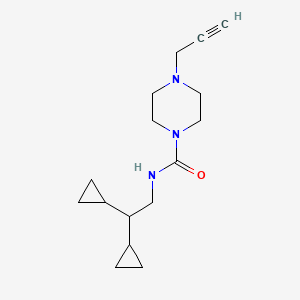![molecular formula C23H17F3N2O2S B2960265 4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide CAS No. 1357855-38-9](/img/structure/B2960265.png)
4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C23H17F3N2O2S and its molecular weight is 442.46. The purity is usually 95%.
BenchChem offers high-quality 4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis
Thiophene derivatives have been actively researched for heterocyclic synthesis, where compounds similar to 4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide could serve as intermediates or key components. For example, thiophene-3-carboxamides have been used in the synthesis of new antibiotic and antibacterial drugs, showcasing their potential in medical chemistry applications (Ahmed, 2007).
Polymer Synthesis
Compounds with structural similarities have been employed in the synthesis of novel organic polymers with unique thermal and optical properties. For instance, derivatives containing thiophene units have been used to create soluble conducting polymers and electrochromic devices, indicating possible applications in electronics and material science (Variş et al., 2006). These materials exhibit remarkable solubility, thermal stability, and electrochromic properties, making them suitable for advanced technological applications.
Nonlinear Optical Materials
Thiophene and pyrrole derivatives have been explored for their second-order nonlinear optical (NLO) properties, contributing to the development of materials for optical and photonic technologies. Compounds bearing pyrrole as an electron donor group, combined with thiophene units, have shown promising NLO properties, which could be leveraged in designing advanced optical materials (Castro et al., 2012).
Antimicrobial and Anticonvulsant Activities
Related thiophene and pyrrole derivatives have been investigated for their biological activities, including antimicrobial and anticonvulsant effects. This suggests potential pharmaceutical applications, where compounds like 4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide could be explored for drug development (El‐Borai et al., 2013).
Electrochromic Devices
The synthesis of polymers based on thiophene and pyrrole derivatives for use in electrochromic devices has been a significant area of research. These materials exhibit rapid switching times, high optical contrasts, and good coloration efficiencies, making them candidates for applications in smart windows and displays (Hu et al., 2019).
Eigenschaften
IUPAC Name |
4-(3-methylphenyl)-3-pyrrol-1-yl-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N2O2S/c1-15-5-4-6-16(13-15)19-14-31-21(20(19)28-11-2-3-12-28)22(29)27-17-7-9-18(10-8-17)30-23(24,25)26/h2-14H,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCKXXIMEDISFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1-methylpyrazole](/img/structure/B2960182.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2960184.png)
![N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethanimidoyl)-2-cyanoacetohydrazide](/img/structure/B2960185.png)
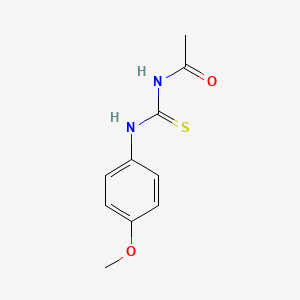
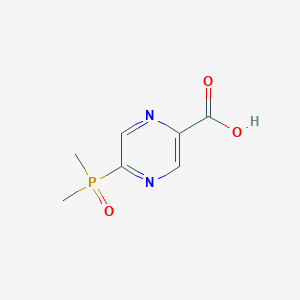
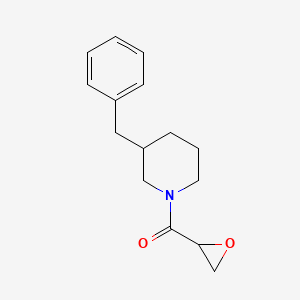
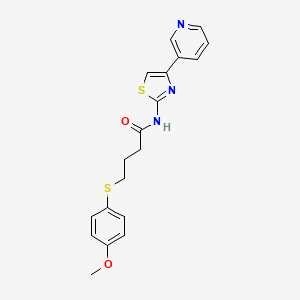
![N-(5-chloro-2-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2960195.png)
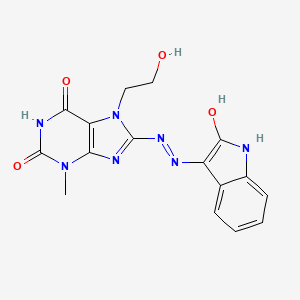

![N-(2,4-dimethoxyphenyl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2960201.png)

